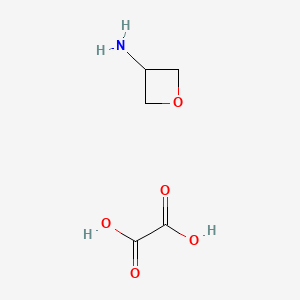

Oxétane-3-amine oxalate

Vue d'ensemble

Description

Oxetan-3-amine oxalate is a useful research compound. Its molecular formula is C5H9NO5 and its molecular weight is 163.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Oxetan-3-amine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxetan-3-amine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'hétérocycles de taille moyenne

L'oxétane-3-amine oxalate joue un rôle crucial dans la synthèse d'hétérocycles de taille moyenne, qui sont importants en chimie synthétique. Les chercheurs ont développé des stratégies qui combinent l'amination allylique avec l'ouverture de cycle des oxétanes pour synthétiser ces composés . Ce processus est important pour la création de structures moléculaires complexes que l'on retrouve dans de nombreux produits pharmaceutiques.

Découverte de médicaments et chimie médicinale

En découverte de médicaments, l'this compound est apprécié pour son potentiel à moduler les propriétés des composés médicinaux. Les oxétanes, y compris l'this compound, sont reconnus pour leurs caractéristiques structurales uniques qui peuvent améliorer l'efficacité des médicaments . Ils sont utilisés pour créer des dérivés conformationnellement restreints qui peuvent conduire à une stabilité et une puissance accrues des candidats médicaments.

Oligonucléotides antisens

Le composé a été étudié pour son utilisation dans les oligonucléotides antisens. Ce sont de courtes molécules d'ADN ou d'ARN qui peuvent se lier à des molécules d'ARNm spécifiques, bloquant l'expression de certains gènes. Les dérivés de l'this compound ont montré une stabilité accrue contre la dégradation par les nucléases, ce qui est crucial pour les applications thérapeutiques .

Chimie agricole

L'this compound a également trouvé des applications en chimie agricole. Il a été utilisé pour créer des dérivés comme l'oxasulfuron, qui a été commercialisé pour lutter contre les mauvaises herbes dans des cultures comme le soja. Cependant, sa production a cessé en raison de l'apparition de résistances .

Formation de produits biologiquement actifs

Le cycle oxétane, qui fait partie de l'this compound, est essentiel à la formation de produits biologiquement actifs. Cela inclut la synthèse de produits naturels et de produits pharmaceutiques où le cycle oxétane peut conférer des propriétés souhaitables telles qu'une puissance ou une sélectivité accrues .

Techniques de synthèse avancées

L'this compound est utilisé dans des techniques de synthèse avancées, telles que la formation d'oxétanes par ouverture d'époxyde avec du triméthyloxosulfonium ylide. Cette méthode a élargi la portée des dérivés d'oxétane accessibles, qui peuvent être manipulés davantage pour accéder à une gamme de composés pour diverses applications .

Mécanisme D'action

Target of Action

Oxetan-3-amine oxalate primarily targets the formation of medium-sized heterocycles . The compound’s primary role is to facilitate the synthesis of these heterocycles, which are prominent in synthetic chemistry .

Mode of Action

Oxetan-3-amine oxalate interacts with its targets through a tandem strategy that combines allylic amination and ring-opening of oxetanes . Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening . This results in the formation of medium-sized heterocycles .

Biochemical Pathways

The biochemical pathway affected by Oxetan-3-amine oxalate involves the synthesis of medium-sized heterocycles from oxetanes based on an allylic amination/ring-opening strategy . The downstream effects of this pathway include the formation of 7–8 membered heterocycles with moderate to good yields .

Result of Action

The molecular and cellular effects of Oxetan-3-amine oxalate’s action result in the formation of medium-sized heterocycles . These heterocycles are synthesized with moderate to good yields, demonstrating the compound’s efficacy in its role .

Action Environment

The action of Oxetan-3-amine oxalate can be influenced by environmental factors. For instance, the compound’s sensitivity towards external stimuli such as impact, friction, and electrostatic discharge was determined by BAM standard procedures . .

Analyse Biochimique

Biochemical Properties

Oxetan-3-amine oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme alanine-glyoxylate aminotransferase, which is involved in the metabolism of glyoxylate and oxalate . Oxetan-3-amine oxalate can modulate the activity of this enzyme, thereby affecting the levels of oxalate in the body. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, altering their phosphorylation states and downstream signaling events .

Cellular Effects

Oxetan-3-amine oxalate has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, Oxetan-3-amine oxalate can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism and energy production . These effects are observed in different cell types, including hepatocytes, renal cells, and immune cells .

Molecular Mechanism

The molecular mechanism of action of Oxetan-3-amine oxalate involves several key steps. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function . For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, Oxetan-3-amine oxalate can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxetan-3-amine oxalate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that Oxetan-3-amine oxalate is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to Oxetan-3-amine oxalate has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Oxetan-3-amine oxalate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At high doses, it can cause toxic or adverse effects, such as oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . These dosage effects are important considerations for the therapeutic use of Oxetan-3-amine oxalate in clinical settings .

Metabolic Pathways

Oxetan-3-amine oxalate is involved in several metabolic pathways, including the metabolism of glyoxylate and oxalate . It interacts with enzymes such as alanine-glyoxylate aminotransferase and glyoxylate reductase, influencing their activity and the levels of metabolites in these pathways . Additionally, Oxetan-3-amine oxalate can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production . These metabolic effects are important for understanding the overall impact of the compound on cellular function and health .

Transport and Distribution

The transport and distribution of Oxetan-3-amine oxalate within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The distribution of Oxetan-3-amine oxalate within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to extracellular matrix components . These transport and distribution properties are important for understanding the pharmacokinetics and pharmacodynamics of the compound .

Subcellular Localization

Oxetan-3-amine oxalate exhibits specific subcellular localization patterns that influence its activity and function . The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, and endoplasmic reticulum . This targeting is mediated by signals or post-translational modifications that direct the compound to its site of action . The subcellular localization of Oxetan-3-amine oxalate is important for understanding its mechanism of action and its effects on cellular function and metabolism .

Propriétés

IUPAC Name |

oxalic acid;oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.C2H2O4/c4-3-1-5-2-3;3-1(4)2(5)6/h3H,1-2,4H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMHGPTXGGRNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.